molecular formula C13H9FO3 B12082803 1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one

1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one

Katalognummer: B12082803
Molekulargewicht: 232.21 g/mol
InChI-Schlüssel: MHKPYZMVWULMGR-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-fluoro-2-hydroxyacetophenone and 2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical reagent.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, chalcones are known to inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one: Contains a phenyl ring instead of a furan ring, which may affect its reactivity and applications.

Uniqueness

1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is unique due to the presence of both a fluorine atom and a furan ring. These structural features may enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds.

Eigenschaften

Molekularformel

C13H9FO3

Molekulargewicht

232.21 g/mol

IUPAC-Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H9FO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+

InChI-Schlüssel

MHKPYZMVWULMGR-GQCTYLIASA-N

Isomerische SMILES

C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O

Kanonische SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.